8-Nitro-2,3-Dihydrochinolin-4(1H)-on

Übersicht

Beschreibung

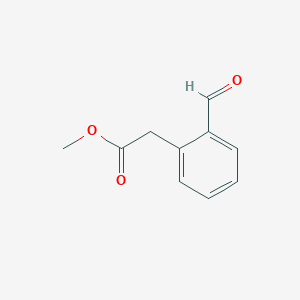

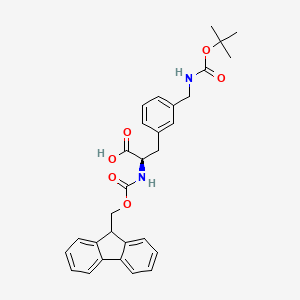

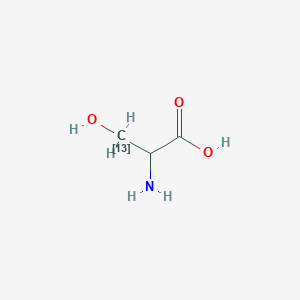

8-Nitro-2,3-dihydroquinolin-4(1H)-one is a chemical compound with the molecular formula C9H8N2O3 . It is also known as DNQX.

Synthesis Analysis

The synthesis of 8-Nitro-2,3-dihydroquinolin-4(1H)-one and its derivatives has been reported in the literature . For instance, a series of new N-(3′-acetyl-8-nitro-2,3-dihydro-1H,3′H-spiro[quinoline-4,2′-[1,3,4]thiadiazol]-5′-yl) acetamide derivatives were synthesized from potent 8-nitroquinoline-thiosemicarbazones .Molecular Structure Analysis

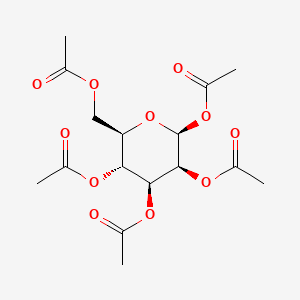

The molecular structure of 8-Nitro-2,3-dihydroquinolin-4(1H)-one is characterized by the presence of a quinolinone ring, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring . The molecular weight of this compound is 192.17 g/mol.Chemical Reactions Analysis

In terms of chemical reactions, 8-Nitro-2,3-dihydroquinolin-4(1H)-one can be used as a starting material for the synthesis of various derivatives . For example, it can react with thiosemicarbazones to produce a series of new N-(3′-acetyl-8-nitro-2,3-dihydro-1H,3′H-spiro[quinoline-4,2′-[1,3,4]thiadiazol]-5′-yl) acetamide derivatives .Wissenschaftliche Forschungsanwendungen

Krebsforschung

8-Nitro-2,3-Dihydrochinolin-4(1H)-on-Derivate haben in der Krebsforschung vielversprechend gewirkt. Insbesondere wurden Acetamid-Derivate dieser Verbindung synthetisiert und auf ihre in-vitro-Antikrebsaktivität gegen MCF-7 (Brustkrebs) und HeLa (Gebärmutterhalskrebs) Zellen untersucht . Diese Verbindungen haben eine überlegene Hemmwirkung gegenüber MCF-7-Zellen gezeigt, mit signifikanter Aktivität, die zum Zelltod durch G2/M-Phasen-Zellzyklusarrest führt . Dies deutet auf ein Potenzial dieser Derivate als therapeutische Mittel in der Krebsbehandlung hin.

Molekular-Docking-Studien

Die Bindungsaffinität von this compound-Derivaten mit Östrogenrezeptor-Alpha (ERα) wurde durch Molekular-Docking-Studien bestätigt . Diese Studien sind entscheidend für das Verständnis der Wechselwirkung zwischen der Verbindung und Zielproteinen, die für die Arzneimittelentwicklung in der Pharmakologie unerlässlich ist.

Pharmakokinetische Eigenschaften

Die Forschung hat sich auch mit den pharmakokinetischen Eigenschaften dieser Derivate befasst. Das Verständnis, wie sich die Verbindung im Körper verhält, einschließlich ihrer Absorption, Verteilung, Metabolisierung und Ausscheidung, ist entscheidend für die Entwicklung sicherer und wirksamer Arzneimittel .

Theranostische Anwendungen

Die Derivate der Verbindung werden im Bereich der Theranostik untersucht, die Therapie und Diagnostik kombiniert. Forscher untersuchen ihren Einsatz in der gezielten photonischen Therapie und der immunverstärkten Nanotherapie, die die personalisierte Medizin revolutionieren könnte .

Materialwissenschaften

Die Derivate der Verbindung könnten Auswirkungen auf die Materialwissenschaften haben, insbesondere bei der Entwicklung neuer Materialien mit potenziellen Antikrebseigenschaften. Die Synthese und Charakterisierung dieser Derivate umfasst Techniken wie Röntgenkristallographie, die auch in der Materialforschung eingesetzt wird, um die Kristallstruktur von Materialien zu bestimmen .

Wirkmechanismus

Target of Action

The primary target of 8-Nitro-2,3-dihydroquinolin-4(1H)-one is the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen and plays a crucial role in the regulation of gene expression involved in the control of cellular proliferation and differentiation.

Mode of Action

The compound interacts with ERα, exhibiting a significant binding affinity . This interaction can influence the transcriptional activity of ERα, leading to changes in the expression of genes regulated by this receptor.

Biochemical Pathways

The interaction of 8-Nitro-2,3-dihydroquinolin-4(1H)-one with ERα can affect various biochemical pathways. One key pathway is the cell cycle, where the compound has been shown to induce cell death in MCF-7 cells via G2/M phase cell cycle arrest .

Pharmacokinetics

The pharmacokinetic properties of 8-Nitro-2,3-dihydroquinolin-4(1H)-one have been confirmed by molecular docking studies . .

Result of Action

The compound shows superior inhibitory action towards MCF-7 malignant growth cells . Among the compounds investigated, one derivative showed significant inhibitory activity, and the cell death mechanism was evaluated by fluorescent staining and flow cytometry analyses .

Vorteile Und Einschränkungen Für Laborexperimente

The major advantage of 8-NO2-DHQ-4(1H)-one for laboratory experiments is its high reactivity, which makes it a useful tool for the synthesis of a range of organic and inorganic compounds. In addition, 8-NO2-DHQ-4(1H)-one is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments. However, 8-NO2-DHQ-4(1H)-one is highly reactive and can be toxic if inhaled or ingested, so it should be handled with care.

Zukünftige Richtungen

Given the potential of 8-NO2-DHQ-4(1H)-one as a therapeutic agent and its ability to form stable complexes with metal ions, there are a number of possible future directions for research. These include further studies into the mechanism of action of 8-NO2-DHQ-

Safety and Hazards

Biochemische Analyse

Biochemical Properties

8-Nitro-2,3-dihydroquinolin-4(1H)-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as ERα (estrogen receptor alpha), which is involved in the regulation of gene expression and cellular proliferation . The binding affinity of 8-Nitro-2,3-dihydroquinolin-4(1H)-one to ERα has been confirmed through molecular docking studies . Additionally, this compound has demonstrated inhibitory action towards certain cancer cell lines, indicating its potential as an anticancer agent .

Cellular Effects

The effects of 8-Nitro-2,3-dihydroquinolin-4(1H)-one on various cell types and cellular processes have been extensively studied. In particular, this compound has been found to induce cell death in MCF-7 breast cancer cells through G2/M phase cell cycle arrest . This arrest leads to the inhibition of cell proliferation and ultimately results in apoptosis. Furthermore, 8-Nitro-2,3-dihydroquinolin-4(1H)-one has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function .

Molecular Mechanism

The molecular mechanism of action of 8-Nitro-2,3-dihydroquinolin-4(1H)-one involves its interactions with biomolecules at the molecular level. This compound exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the binding of 8-Nitro-2,3-dihydroquinolin-4(1H)-one to ERα results in changes in gene expression, which in turn affects cellular proliferation and apoptosis . Additionally, the compound’s ability to induce G2/M phase cell cycle arrest in cancer cells highlights its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Nitro-2,3-dihydroquinolin-4(1H)-one have been observed to change over time. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged exposure in in vitro and in vivo experiments . The degradation of 8-Nitro-2,3-dihydroquinolin-4(1H)-one over time can lead to a decrease in its efficacy. Long-term effects on cellular function have also been noted, with sustained exposure resulting in continued inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 8-Nitro-2,3-dihydroquinolin-4(1H)-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

8-Nitro-2,3-dihydroquinolin-4(1H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may contribute to the compound’s overall pharmacological effects. Additionally, 8-Nitro-2,3-dihydroquinolin-4(1H)-one has been shown to affect metabolic flux and metabolite levels, further influencing its activity in biological systems .

Transport and Distribution

The transport and distribution of 8-Nitro-2,3-dihydroquinolin-4(1H)-one within cells and tissues are critical factors in determining its efficacy. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . The localization of 8-Nitro-2,3-dihydroquinolin-4(1H)-one within cells can also impact its activity, with higher concentrations in certain cellular compartments leading to enhanced therapeutic effects .

Subcellular Localization

The subcellular localization of 8-Nitro-2,3-dihydroquinolin-4(1H)-one plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 8-Nitro-2,3-dihydroquinolin-4(1H)-one in the nucleus, for example, allows it to interact with nuclear receptors and influence gene expression . Additionally, its presence in other organelles such as the mitochondria can affect cellular metabolism and apoptosis .

Eigenschaften

IUPAC Name |

8-nitro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8-4-5-10-9-6(8)2-1-3-7(9)11(13)14/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQISHBRUSQWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70485769 | |

| Record name | 8-Nitro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50349-89-8 | |

| Record name | 8-Nitro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)